2,3-Difluoro-4-nitroaniline
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Overview
Description
2,3-Difluoro-4-nitroaniline is an aromatic compound characterized by the presence of two fluorine atoms and a nitro group attached to an aniline ring
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various enzymes and proteins within biological systems .
Mode of Action
Nitroanilines are known to undergo enzymatic reduction in biological systems, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, leading to various biological effects.
Biochemical Pathways
Nitroanilines can potentially affect multiple biochemical pathways due to their reactivity and potential to form reactive intermediates .
Pharmacokinetics
Nitroanilines are generally well-absorbed and can be widely distributed in the body due to their lipophilic nature . They can undergo metabolic transformations, primarily through enzymatic reduction, and can be excreted in the urine .
Result of Action
Nitroanilines can potentially cause oxidative stress, dna damage, and cytotoxicity due to the formation of reactive intermediates .
Action Environment
The action, efficacy, and stability of 2,3-Difluoro-4-nitroaniline can be influenced by various environmental factors such as pH, temperature, and the presence of other substances . For instance, the reactivity of nitroanilines can be enhanced in acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-nitroaniline typically involves the nitration of 2,3-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. One common method includes the initial fluorination of aniline derivatives followed by nitration. The use of phase transfer catalysts and solid-liquid phase interfaces can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like trifluoroperoxyacetic acid.
Major Products:
Reduction: 2,3-Difluoro-4-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Compounds with different functional groups replacing the amino group.
Scientific Research Applications
2,3-Difluoro-4-nitroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of fluorinated aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores their potential as pharmaceutical agents due to their ability to interact with biological targets.
Comparison with Similar Compounds
- 2,4-Difluoro-6-nitroaniline
- 3-Fluoro-4-nitroaniline
- 2,3-Difluoroaniline
Comparison:
- 2,4-Difluoro-6-nitroaniline: Similar in structure but differs in the position of the nitro group, which can lead to different reactivity and applications.
- 3-Fluoro-4-nitroaniline: Contains only one fluorine atom, resulting in different chemical properties and potential uses.
- 2,3-Difluoroaniline: Lacks the nitro group, making it less reactive in certain types of chemical reactions .
2,3-Difluoro-4-nitroaniline stands out due to its unique combination of two fluorine atoms and a nitro group, providing a distinct set of chemical properties and reactivity patterns that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,3-difluoro-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMXVVBWISCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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